molecular formula C16H24ClN3O2S B2808331 N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 1323703-44-1

N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No.: B2808331
CAS No.: 1323703-44-1
M. Wt: 357.9
InChI Key: KMBUTQJDULOUGF-UHFFFAOYSA-N
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Description

N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a synthetic organic compound belonging to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives to form the pyrazole ring. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to yield 1,3-dimethyl-1H-pyrazole.

    Sulfonamide Formation: The pyrazole derivative is then subjected to sulfonation using chlorosulfonic acid, followed by neutralization with a suitable base to form the sulfonamide group.

    N-Alkylation: The sulfonamide derivative undergoes N-alkylation with benzyl chloride and butyl bromide in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl and butyl groups.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the sulfonamide group to an amine.

    Substitution: The benzyl and butyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its sulfonamide group is known to interact with various biological targets, making it useful in the design of enzyme inhibitors and receptor antagonists.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the benzyl and butyl groups can enhance the compound’s binding affinity and selectivity for certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
  • N-butyl-N-methyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
  • N-benzyl-N-ethyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is unique due to the combination of its benzyl and butyl groups, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced solubility, stability, and binding affinity for specific targets, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-benzyl-N-butyl-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S.ClH/c1-4-5-11-19(12-15-9-7-6-8-10-15)22(20,21)16-13-18(3)17-14(16)2;/h6-10,13H,4-5,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBUTQJDULOUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CN(N=C2C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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